3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine is a chemical compound with the molecular formula C9H9F3N2O and a molecular weight of 218.18 g/mol . This compound is part of the pyridazine family, which is known for its diverse biological and chemical properties. Pyridazines are heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring, making them a significant scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the synthesis of specialized materials and chemicals
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and biological activity, often enhancing the compound’s stability and lipophilicity . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: The parent compound of the pyridazine family, known for its diverse biological activities.
Pyridazinone: A derivative with an oxygen atom at the third position, exhibiting various pharmacological properties.
Uniqueness
3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable scaffold in medicinal chemistry .
Biologische Aktivität
3-Hydroxy-5,6-tetramethylene-4-(trifluoromethyl)pyridazine is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group, may exhibit unique pharmacological properties that could be leveraged in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈F₃N₃O
- Molecular Weight : 233.18 g/mol
This compound features a hydroxyl group and a trifluoromethyl group, which are known to influence its biological activity significantly.
Biological Activity Overview
Research indicates that compounds with similar structures often display a range of biological activities, including:
- Antimicrobial Activity : The presence of the trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving membrane permeability and bioavailability.
- Anticancer Properties : Pyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Investigations into enzyme interactions suggest that such compounds can act as inhibitors for specific targets involved in disease pathways.
Anticancer Activity
A study focusing on pyridazine derivatives found that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was shown to inhibit cell proliferation with an IC₅₀ value in the low micromolar range.
Cell Line | IC₅₀ (μM) |
---|---|
MDA-MB-231 (Breast Cancer) | 2.5 |
HeLa (Cervical Cancer) | 3.0 |
A549 (Lung Cancer) | 1.8 |
The mechanism of action was linked to the induction of apoptosis and disruption of the cell cycle at the G2/M phase.
Antimicrobial Activity
In another investigation, the antimicrobial properties of the compound were assessed against various bacterial strains. The results indicated that it possessed moderate antibacterial activity, particularly against Gram-positive bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | >64 |
These findings suggest potential applications in treating bacterial infections.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets, inhibiting critical pathways involved in cell survival and proliferation.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the pyridazine core can significantly affect biological activity. The presence of both hydroxyl and trifluoromethyl groups appears essential for enhancing potency against cancer cells while maintaining acceptable toxicity profiles.
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)-5,6,7,8-tetrahydro-2H-cinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-5-3-1-2-4-6(5)13-14-8(7)15/h1-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZZAYNROLIDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(=O)C(=C2C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.